molecular formula C22H19N3O4S B2573239 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine CAS No. 862800-14-4

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine

Cat. No.: B2573239
CAS No.: 862800-14-4
M. Wt: 421.47
InChI Key: QMOLGJVRADBHHV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a pyridin-3-ylmethyl group attached to an oxazole ring

Scientific Research Applications

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Phenylsulfonyl Group: This is typically done through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the oxazole derivative.

    Addition of the Pyridin-3-ylmethyl Group: This final step involves the nucleophilic substitution of a leaving group on the oxazole ring with a pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)oxazol-5-amine
  • 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)oxazol-5-amine
  • 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)thiazol-5-amine

Uniqueness

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is unique due to its specific combination of functional groups and the oxazole ring structure

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-18-11-9-17(10-12-18)20-25-22(30(26,27)19-7-3-2-4-8-19)21(29-20)24-15-16-6-5-13-23-14-16/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOLGJVRADBHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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